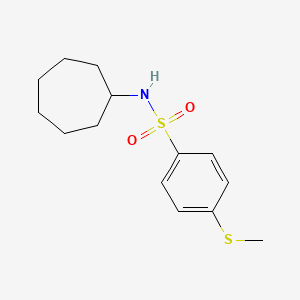![molecular formula C20H21ClN2O2 B5117264 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML141, is a small molecule inhibitor that belongs to the benzamide class of compounds. It is used in scientific research to investigate the role of Rho-associated protein kinase (ROCK) in various cellular processes.
Wirkmechanismus
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actin cytoskeleton organization and cellular contraction, which are important processes in cell migration and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It also reduces the proliferation of cancer cells and induces apoptosis. In addition, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high selectivity for ROCK1 and ROCK2, which reduces the potential for off-target effects. It is also a small molecule inhibitor, which allows for easy delivery to cells and tissues. However, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing.
Zukünftige Richtungen
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Future research could focus on the development of more potent and selective ROCK inhibitors based on the structure of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. Other future directions could include the investigation of the combination of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with other drugs to enhance its therapeutic efficacy. Finally, the development of new delivery methods for 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide could improve its bioavailability and reduce the need for frequent dosing.
Synthesemethoden
The synthesis of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with 4-methylpiperidine-1-carboxylic acid. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed by analytical methods such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that regulate various cellular processes, including cell migration, proliferation, and contraction. 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in scientific research to investigate the role of ROCK in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanisms of action of other drugs that target ROCK.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)15-5-4-6-16(13-15)22-19(24)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRMRKWQPVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)
![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)
![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)


![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)